
10-Chlorocamphor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Chlorocamphor is a chlorinated derivative of camphor, a bicyclic monoterpene ketone It is characterized by the presence of a chlorine atom at the 10th position of the camphor molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Chlorocamphor can be synthesized through the halosulfonylation of camphor-10-sulfonyl chloride, followed by exposure to copper(II) chloride under Asscher–Vofsi conditions . This method leads to the formation of this compound as well as 10-iodocamphor .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the chlorination of camphor using appropriate chlorinating agents under controlled conditions to ensure the selective substitution at the 10th position.
Chemical Reactions Analysis
Types of Reactions: 10-Chlorocamphor undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols or hydrocarbons.
Substitution: The chlorine atom can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium cyanide.
Major Products Formed:
Oxidation: Formation of camphor derivatives such as camphorquinone.
Reduction: Formation of borneol or isoborneol.
Substitution: Formation of various substituted camphor derivatives depending on the nucleophile used.
Scientific Research Applications
10-Chlorocamphor has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Studies have explored its effects on microbial activity and its potential as an antimicrobial agent.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of fragrances and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 10-chlorocamphor involves its interaction with biological molecules. It can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and enzymes involved in metabolic processes .
Comparison with Similar Compounds
10-Iodocamphor: Similar in structure but contains an iodine atom instead of chlorine.
10-Bromocamphor: Contains a bromine atom at the 10th position.
Camphor: The parent compound without any halogen substitution.
Uniqueness: 10-Chlorocamphor is unique due to its specific reactivity and the presence of the chlorine atom, which imparts distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
51057-38-6 |
|---|---|
Molecular Formula |
C10H15ClO |
Molecular Weight |
186.68 g/mol |
IUPAC Name |
(1S)-1-(chloromethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15ClO/c1-9(2)7-3-4-10(9,6-11)8(12)5-7/h7H,3-6H2,1-2H3/t7?,10-/m1/s1 |
InChI Key |
PKTBHNPYHOMBAI-OMNKOJBGSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2)CCl)C |
Isomeric SMILES |
CC1(C2CC[C@]1(C(=O)C2)CCl)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CCl)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


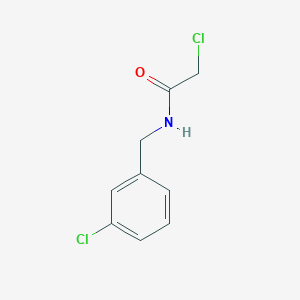
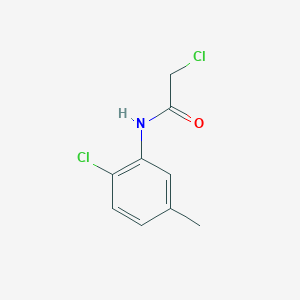
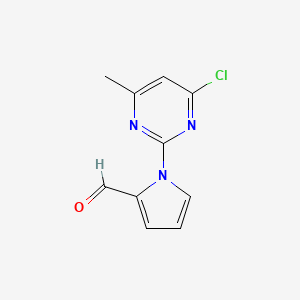
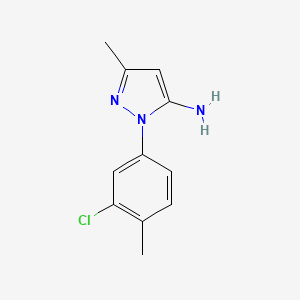
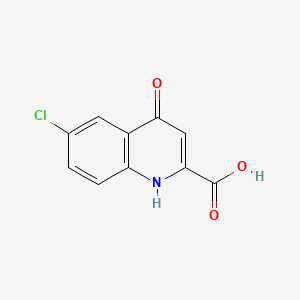
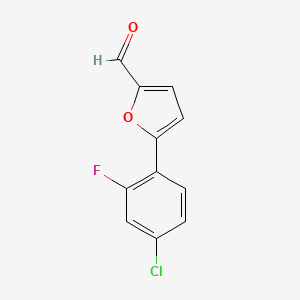


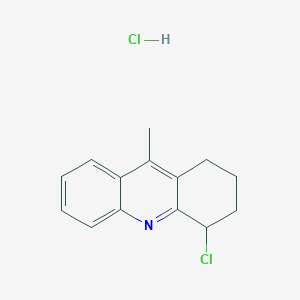
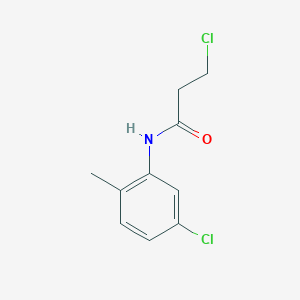


![7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3024557.png)

